PD-1/PD-L1-IN-36
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Overview
Description
CAY10774 is a small-molecule inhibitor that targets the protein-protein interaction between programmed cell death 1 (PD-1) and its ligand PD-L1. This compound has shown potential in increasing the activation of Jurkat cells expressing PD-1 in co-culture with artificial antigen-presenting cells expressing PD-L1 .
Preparation Methods
The synthetic route for CAY10774 involves the reaction of 3-bromo-4-[(2-bromo[1,1′-biphenyl]-3-yl)methoxy]benzyl chloride with (2S)-2-piperidinecarboxylic acid. The reaction conditions typically include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The product is then purified through recrystallization or chromatography to achieve a purity of ≥95% .
Chemical Reactions Analysis
CAY10774 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CAY10774 has several scientific research applications, including:
Cancer Research: It is used to study the inhibition of the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy
Immunology: The compound is employed in research related to immune checkpoint pathways and T-cell activation
Drug Development: CAY10774 serves as a lead compound for developing new therapeutic agents targeting the PD-1/PD-L1 pathway
Mechanism of Action
CAY10774 inhibits the interaction between PD-1 and PD-L1 by binding to the PD-1 protein. This inhibition prevents the downregulation of T-cell activity, thereby enhancing the immune response against cancer cells. The molecular targets involved include the PD-1 receptor on T-cells and the PD-L1 ligand on cancer cells .
Comparison with Similar Compounds
CAY10774 is unique compared to other PD-1/PD-L1 inhibitors due to its high potency and specificity. Similar compounds include:
Nivolumab: A monoclonal antibody that targets PD-1.
Pembrolizumab: Another monoclonal antibody that inhibits PD-1.
Atezolizumab: A monoclonal antibody that targets PD-L1.
CAY10774 stands out due to its small-molecule nature, which allows for easier synthesis and modification .
Properties
Molecular Formula |
C26H25Br2NO3 |
---|---|
Molecular Weight |
559.3 g/mol |
IUPAC Name |
(2S)-1-[[3-bromo-4-[(2-bromo-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C26H25Br2NO3/c27-22-15-18(16-29-14-5-4-11-23(29)26(30)31)12-13-24(22)32-17-20-9-6-10-21(25(20)28)19-7-2-1-3-8-19/h1-3,6-10,12-13,15,23H,4-5,11,14,16-17H2,(H,30,31)/t23-/m0/s1 |
InChI Key |
AHFXYBDSOWECNI-QHCPKHFHSA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)O)CC2=CC(=C(C=C2)OCC3=C(C(=CC=C3)C4=CC=CC=C4)Br)Br |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC(=C(C=C2)OCC3=C(C(=CC=C3)C4=CC=CC=C4)Br)Br |
Origin of Product |
United States |
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